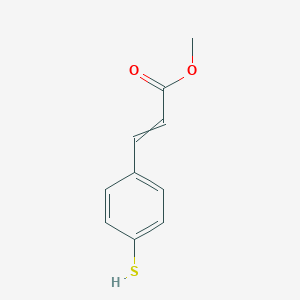

Methyl 3-(4-sulfanylphenyl)prop-2-enoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

B 细胞淋巴瘤 6 (BCL6) 抑制剂是专门设计来靶向并抑制 BCL6 蛋白活性的化合物。BCL6 是一种锌指转录抑制因子,在调节细胞周期调节、细胞凋亡和免疫反应中起着至关重要的作用。它在各种类型的癌症中经常出现失调,特别是弥漫性大 B 细胞淋巴瘤 (DLBCL),使其成为治疗干预的重要靶点 .

准备方法

合成路线和反应条件

BCL6 抑制剂的合成通常涉及设计和优化能够有效地与 BCL6 蛋白结合并抑制其功能的小分子或肽。一种常见的方法是使用基于结构的药物设计来识别和优化能够破坏 BCL6 与其核心抑制因子之间相互作用的化合物 。 例如,高亲和力肽、大环和小型分子抑制剂已通过这种方法开发出来 .

工业生产方法

BCL6 抑制剂的工业生产涉及大规模合成和纯化过程。这些过程旨在确保生产出符合临床使用所需标准的高纯度化合物。高性能液相色谱 (HPLC) 和质谱等技术通常用于这些抑制剂的纯化和表征 .

化学反应分析

Hydrogenation of the α,β-Unsaturated Ester

Reaction Conditions and Outcomes

| Catalyst | Solvent | H₂ Pressure | Temperature | Yield (%) | Major Product(s) | By-Products |

|---|---|---|---|---|---|---|

| 10% Pd/C | Ethanol | 1 atm | RT | 45 | Saturated ester | Ethyl ester derivatives (via C–S cleavage) |

Key Findings

- Hydrogenation proceeds selectively at the double bond under mild conditions, yielding the saturated propanoate ester .

- Sulfur adsorption on Pd/C leads to partial catalyst deactivation, limiting conversion efficiency .

- Competitive hydrogenolysis of the C–S bond generates ethyl ester by-products (e.g., ethyl 2-methyl-3-phenylpropanoate) .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield (%) | Product |

|---|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 15 min | 85 | 3-(4-Sulfanylphenyl)prop-2-enoic acid |

| BBr₃ | CH₂Cl₂ | -78°C | 2 h | 60 | Acid (with demethylation side products) |

Notes

- Demethylation using BBr₃ often produces mixtures due to competing hydrolysis .

- Basic hydrolysis (e.g., NaOH) is less effective due to thiol oxidation under alkaline conditions .

Oxidation of the Sulfanyl Group

The -SH group is susceptible to oxidation, forming disulfides or sulfonic acids.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | RT, 1 h | Disulfide (dimer) | 90 |

| KMnO₄ (acidic) | 60°C, 2 h | 4-Sulfonatophenyl derivative | 75 |

Implications

- Disulfide formation is reversible, enabling dynamic covalent chemistry applications .

- Sulfonic acid derivatives exhibit enhanced water solubility and altered electronic properties .

Cyclization Reactions

While cyclization is common in ortho-sulfanyl analogs (forming benzothiopyranones), the para-substituted derivative shows limited intramolecular reactivity. Forced conditions (e.g., high dilution, Lewis acids) may promote intermolecular dimerization via thiol-ene click chemistry .

Nucleophilic Substitution at Sulfur

The thiol group participates in alkylation or arylation reactions.

Example Reaction

| Reagent | Base | Product | Yield (%) |

|---|---|---|---|

| CH₃I | K₂CO₃ | Methylthioether derivative | 88 |

| PhCH₂Br | Et₃N | Benzylthioether derivative | 82 |

Applications

科学研究应用

Medicinal Chemistry

Potential as Enzyme Inhibitors:

Methyl 3-(4-sulfanylphenyl)prop-2-enoate has been identified as a promising candidate for the development of enzyme inhibitors. The sulfanyl group in its structure allows for interactions with biological targets, potentially leading to the design of new drugs aimed at various diseases. For instance, studies have shown that derivatives of this compound can inhibit platelet aggregation, suggesting its utility in cardiovascular therapies .

Case Study: Antileukotrienic Agents

Recent research has focused on synthesizing compounds related to this compound as potential antileukotrienic agents. These compounds were evaluated for their ability to inhibit arachidonic acid-induced platelet aggregation, demonstrating significant activity compared to traditional inhibitors . This highlights the compound's potential in treating inflammatory conditions.

Organic Synthesis

Versatile Intermediate:

In organic synthesis, this compound serves as a versatile intermediate for creating more complex molecules. Its ability to undergo various chemical reactions, including oxidation and reduction, makes it valuable in synthesizing other functionalized compounds.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Halides, amines | Substituted phenylprop-2-enoates |

Materials Science

Polymer Production:

The compound's ability to participate in polymerization reactions makes it useful in materials science. It can be utilized in producing polymers and resins with specific properties such as enhanced durability and chemical resistance. This application is particularly relevant for developing advanced materials used in coatings and adhesives.

作用机制

BCL6 抑制剂通过靶向 BCL6 蛋白并破坏其与核心抑制复合物的相互作用而发挥作用。这种抑制导致通常被 BCL6 抑制的基因的去抑制,从而导致参与细胞周期调节、细胞凋亡和免疫反应的途径的重新激活 。 BCL6 抑制剂的分子靶点包括 BCL6 蛋白本身及其相关的核心抑制因子,如 NCOR、SMRT 和 BCOR .

相似化合物的比较

BCL6 抑制剂在特异性靶向 BCL6 蛋白并破坏其功能方面是独特的。类似的化合物包括:

高亲和力肽: 设计为以高特异性与 BCL6 蛋白结合。

大环: 能够有效抑制 BCL6 活性的大环状分子。

小型分子抑制剂: 针对 BCL6 优化了高结合亲和力和特异性的化合物

生物活性

Methyl 3-(4-sulfanylphenyl)prop-2-enoate, also known as methyl (E)-3-(4-sulfanylphenyl)prop-2-enoate, is an organic compound characterized by its unique sulfanyl group attached to a phenyl ring and a prop-2-enoate moiety. Its molecular formula is C₁₀H₁₀O₂S, with a molecular weight of 194.25 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in drug design aimed at various therapeutic targets.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the presence of the sulfanyl group, which enables it to interact with various biological targets. Research indicates that this compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity and potentially disrupting critical biological pathways. Such interactions are crucial for understanding its therapeutic effects and guiding drug design strategies.

The mechanism of action involves the compound's ability to act as a nucleophile , allowing it to engage in Michael addition reactions with electrophilic centers in proteins. This reactivity can lead to the development of enzyme inhibitors that may have applications in treating diseases linked to dysregulated enzyme activity. The sulfanyl group enhances the compound's reactivity compared to similar compounds lacking this functional group.

Synthesis and Testing

Research has focused on synthesizing this compound using various methods, including catalytic hydrogenation and specific heterogeneous copper catalysts . In vitro studies have demonstrated its cytotoxicity and antiplatelet activity, indicating potential therapeutic applications. For instance, a study indicated that certain derivatives exhibited significant inhibition of thrombin-induced platelet aggregation, with IC50 values outperforming conventional antiplatelet agents like heparin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-(4-chlorophenyl)prop-2-enoate | C₁₀H₉ClO₂ | Contains a chlorine substituent |

| Ethyl 3-(4-methylphenyl)prop-2-enoate | C₁₁H₁₂O₂ | Features an ethyl group |

| Methyl 3-(4-nitrophenyl)prop-2-enoate | C₁₀H₉N₂O₂ | Contains a nitro group |

| This compound | C₁₀H₁₀O₂S | Contains a sulfanyl group |

This table highlights how this compound is distinguished by its sulfanyl group, which enhances its reactivity and potential interactions within biological systems compared to other similar compounds.

属性

IUPAC Name |

methyl 3-(4-sulfanylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-12-10(11)7-4-8-2-5-9(13)6-3-8/h2-7,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHBLFORUKMDES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407255 |

Source

|

| Record name | Methyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90843-37-1 |

Source

|

| Record name | Methyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。